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Compound of Interest

Compound Name: 1,3-Dibromotetrafluorobenzene

Cat. No.: B073227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cocrystal structures of 1,3-
dibromotetrafluorobenzene with various nitrogen-containing heterocyclic molecules. The

formation of these cocrystals is primarily driven by halogen bonding, a directional non-covalent

interaction that has garnered significant interest in the field of crystal engineering and drug

design. Understanding the supramolecular assembly of 1,3-dibromotetrafluorobenzene offers

insights into the controlled formation of multi-component crystalline solids with tailored

physicochemical properties.

Performance Comparison of 1,3-
Dibromotetrafluorobenzene Cocrystals
The ability of 1,3-dibromotetrafluorobenzene to form cocrystals is significantly influenced by

the nature of the coformer molecule, particularly nitrogen-containing heterocycles that can act

as halogen bond acceptors. The primary interaction involves the bromine atoms of 1,3-
dibromotetrafluorobenzene acting as halogen bond donors and the nitrogen atoms of the

heterocyclic coformers acting as acceptors. This N···Br halogen bonding is a key driver in the

self-assembly of these supramolecular architectures.

Currently, detailed, publicly available quantitative data for a wide range of 1,3-
dibromotetrafluorobenzene cocrystals is limited. However, existing research indicates the

formation of stable, one-dimensional infinite chains in cocrystals with dipyridyl derivatives. For
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the purpose of this guide, we will focus on the well-documented cocrystals formed with 4,4'-

dipyridyl and provide a template for comparison with other potential cocrystals.

Table 1: Crystallographic Data of 1,3-Dibromotetrafluorobenzene Cocrystals

Coformer

Stoichiomet
ry
(DBTF:Cofo
rmer)

Crystal
System

Space
Group

Key
Intermolecu
lar
Interactions

N···Br
Distance
(Å)

4,4'-Dipyridyl 1:1 Orthorhombic Pbca

N···Br

Halogen

Bonds, C-

H···F

Hydrogen

Bonds

Data not

available

Pyrazine Not Available Not Available Not Available Not Available Not Available

1,2-Bis(4-

pyridyl)ethan

e

Not Available Not Available Not Available Not Available Not Available

Note: DBTF refers to 1,3-Dibromotetrafluorobenzene. Detailed crystallographic data for these

systems is not readily available in the public domain and would require access to specialized

crystallographic databases or the full text of specific publications.

Table 2: Thermal Properties of 1,3-Dibromotetrafluorobenzene Cocrystals
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Coformer Melting Point (°C)
Decomposition
Temperature (°C)

Thermal Stability
Remarks

4,4'-Dipyridyl Data not available Data not available

The formation of

stable cocrystals

suggests enhanced

thermal stability

compared to the

individual

components.

Pyrazine Not Available Not Available Not Available

1,2-Bis(4-

pyridyl)ethane
Not Available Not Available Not Available

Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and

characterization of cocrystals of 1,3-dibromotetrafluorobenzene.

Cocrystal Synthesis
1. Solution Crystallization (Slow Evaporation)

Materials: 1,3-Dibromotetrafluorobenzene, coformer (e.g., 4,4'-dipyridyl), and a suitable

solvent (e.g., methanol, ethanol, or a mixture of solvents).

Procedure:

Dissolve equimolar amounts of 1,3-dibromotetrafluorobenzene and the coformer in a

minimal amount of the chosen solvent with gentle heating and stirring until a clear solution

is obtained.

Filter the hot solution to remove any insoluble impurities.

Allow the filtrate to stand undisturbed at room temperature for slow evaporation of the

solvent.
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Collect the resulting crystals by filtration.

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

2. Solid-State Grinding (Mechanosynthesis)

Materials: 1,3-Dibromotetrafluorobenzene and the solid coformer.

Procedure:

Place stoichiometric amounts of 1,3-dibromotetrafluorobenzene and the coformer in a

mortar.

Grind the mixture vigorously with a pestle for a specified period (e.g., 30-60 minutes).

A small amount of a suitable liquid (liquid-assisted grinding) can be added to facilitate the

cocrystallization process.

The resulting powder is then collected for analysis.

Cocrystal Characterization
1. Single-Crystal X-ray Diffraction (SCXRD)

Purpose: To determine the precise three-dimensional arrangement of atoms in the cocrystal,

including unit cell parameters, space group, and intermolecular interactions.

Procedure:

A suitable single crystal is mounted on a goniometer head.

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal

vibrations.

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray

source (e.g., Mo Kα or Cu Kα radiation).

The collected data are processed to solve and refine the crystal structure using

specialized software.
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2. Powder X-ray Diffraction (PXRD)

Purpose: To confirm the formation of a new crystalline phase and to assess the purity of the

bulk sample.[1][2][3]

Procedure:

A small amount of the powdered sample is placed on a sample holder.

The sample is irradiated with a monochromatic X-ray beam.

The intensity of the diffracted X-rays is measured as a function of the diffraction angle

(2θ).

The resulting PXRD pattern is compared with the patterns of the starting materials and the

simulated pattern from SCXRD data.

3. Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point and other thermal transitions of the cocrystal.

Procedure:

A small, accurately weighed amount of the sample is placed in an aluminum pan.

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

The heat flow to the sample is measured as a function of temperature.

Endothermic peaks typically correspond to melting points, while exothermic peaks can

indicate decomposition or other phase transitions.

4. Thermogravimetric Analysis (TGA)

Purpose: To evaluate the thermal stability and decomposition profile of the cocrystal.

Procedure:

A small amount of the sample is placed in a tared pan.
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The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

The mass of the sample is continuously monitored as a function of temperature.

A significant loss of mass indicates decomposition of the material.

Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.

Supramolecular Synthon Formation
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Caption: Formation of a supramolecular synthon via N···Br halogen bonding.
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Cocrystal Synthesis and Characterization Workflow
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Caption: Experimental workflow for cocrystal synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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